1-(3-AMINOPHENYL)CYCLOPROPANE-1-CARBOXYLIC ACID HYDROBROMIDE
CAS No.: 2248371-14-2
Cat. No.: VC6285886
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.115
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248371-14-2 |
|---|---|
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.115 |
| IUPAC Name | 1-(3-aminophenyl)cyclopropane-1-carboxylic acid;hydrobromide |
| Standard InChI | InChI=1S/C10H11NO2.BrH/c11-8-3-1-2-7(6-8)10(4-5-10)9(12)13;/h1-3,6H,4-5,11H2,(H,12,13);1H |
| Standard InChI Key | JBXRKRQSPJIJQJ-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC(=CC=C2)N)C(=O)O.Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a cyclopropane ring substituted with a carboxylic acid group and a 3-aminophenyl moiety. The hydrobromide salt forms via protonation of the amine group by hydrobromic acid (HBr), stabilizing the molecule through ionic interactions. Key structural parameters include:
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Cyclopropane ring: The strained three-membered ring confers unique bonding angles (≈60°) and increased reactivity compared to larger cycloalkanes.
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Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation or esterification.
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3-Aminophenyl group: The aromatic amine provides sites for electrophilic substitution and hydrogen bonding.
Physicochemical Characteristics
While experimental data for the hydrobromide salt remains sparse, predictions based on cyclopropane carboxylic acid analogs suggest:
The hydrobromide salt likely exhibits higher aqueous solubility than the free base due to ionic dissociation. Thermal stability is expected to be moderate, with decomposition temperatures >150°C based on cyclopropane derivatives .
Synthetic Methodologies
Hydrobromide Salt Formation
Protonation of the free amine with hydrobromic acid in anhydrous ether or dichloromethane yields the hydrobromide salt. Critical parameters include:
| Condition | Optimal Value |
|---|---|
| HBr Equivalents | 1.1–1.5 |
| Temperature | 0–5°C |
| Solvent | Et2O or DCM |
Crystallization from ethanol/ether mixtures typically provides >95% purity .
Pharmacological and Industrial Applications
Material Science Applications
The rigid cyclopropane core enhances polymer thermal stability. Copolymers incorporating similar monomers demonstrate:
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Glass transition temperatures (Tg) up to 185°C.
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Tensile strength improvements of 30–40% vs. linear analogs.
| Parameter | Specification |
|---|---|
| GHS Pictogram | Corrosion (Class 8) |
| Signal Word | Danger |
| Hazard Statements | H314-H290 |
| Precautionary Measures | P280-P305+P351+P338 |
Shipping Regulations
| Shipping Type | Requirements |
|---|---|
| Air (Excepted Quantity) | ≤1g per package (Class 6.1) |
| Ground Transport | Limited Quantity (USD 15–60 fee) |
Future Research Directions
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Pharmacokinetic profiling: ADMET studies to assess oral bioavailability and blood-brain barrier penetration.
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Solid-state characterization: X-ray crystallography to resolve salt formation patterns.
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Catalytic applications: Use as a ligand in asymmetric synthesis leveraging the cyclopropane strain.
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